



# Measuring LMP2 (β1i) Proteasome Activity Using Fluorogenic Peptide Substrates

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Compound of Interest		
Compound Name:	Immunoproteasome inhibitor 1	
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Application Note & Protocols

### Introduction

The immunoproteasome is a specialized form of the proteasome, a critical cellular complex responsible for protein degradation. In response to pro-inflammatory stimuli like interferongamma (IFN-y) or oxidative stress, the standard catalytic subunits of the constitutive proteasome ( $\beta$ 1,  $\beta$ 2, and  $\beta$ 5) are replaced by their immuno-subunits:  $\beta$ 1i (LMP2 or PSMB9),  $\beta$ 2i (MECL-1 or PSMB10), and  $\beta$ 5i (LMP7 or PSMB8).[1][2] LMP2 (Low Molecular Mass Polypeptide 2), the  $\beta$ 1i subunit, exhibits caspase-like proteolytic activity. The immunoproteasome plays a crucial role in generating peptides for presentation by MHC class I molecules, thereby shaping the adaptive immune response.[3][4] Its activity is implicated in various autoimmune diseases, cancers, and inflammatory responses, making it a significant target for drug development.[4][5]

This document provides detailed protocols for measuring the specific activity of the LMP2 subunit using fluorogenic peptide substrates. These assays offer a sensitive and continuous method for kinetic analysis, suitable for high-throughput screening of potential inhibitors.[6]

## **Principle of the Assay**

The measurement of LMP2 activity relies on a fluorogenic peptide substrate, which consists of a short peptide sequence specific for the LMP2 cleavage site, covalently linked to a fluorescent reporter group (fluorophore), such as 7-amino-4-methylcoumarin (AMC). In its intact state, the



substrate is non-fluorescent or exhibits minimal fluorescence. Upon enzymatic cleavage of the peptide bond by LMP2, the free fluorophore is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be monitored over time using a fluorometer and is directly proportional to the enzyme's activity.[6][7]



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Caption: Principle of fluorogenic substrate cleavage by LMP2.

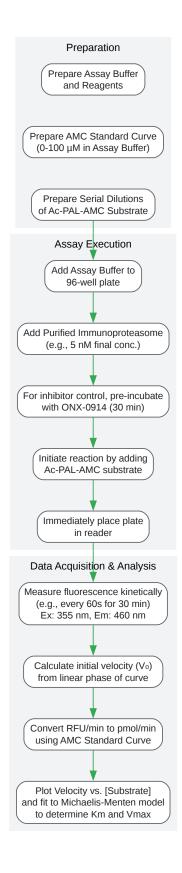
## **Materials and Reagents**

- Enzyme Source: Purified human 20S immunoproteasome or cell lysates from cells known to express the immunoproteasome (e.g., hematopoietic cells or IFN-y-stimulated cells).
- Fluorogenic Substrate: Ac-PAL-AMC (Acetyl-Pro-Ala-Leu-AMC). This is a substrate for the caspase-like activity of the LMP2 (β1i) subunit.[7] Prepare a 10 mM stock solution in DMSO.
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM DTT.
- LMP2 Inhibitor (for control/specificity): ONX-0914. Prepare a 1 mM stock solution in DMSO.
- AMC Standard: Prepare a series of dilutions of free AMC in assay buffer (e.g., 0-100  $\mu$ M) to generate a standard curve for quantifying product formation.
- Equipment: 96-well black microplates (for fluorescence assays), a fluorescence plate reader with filters for AMC (Excitation: ~345-380 nm, Emission: ~445-460 nm), standard laboratory equipment (pipettes, tubes, etc.).[7][8]

## Protocol 1: In Vitro LMP2 Activity Assay with Purified Immunoproteasome



This protocol is designed for measuring the kinetic parameters of LMP2 using a purified 20S immunoproteasome preparation.





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Caption: Experimental workflow for the in vitro LMP2 activity assay.

#### Methodology:

- Prepare AMC Standard Curve:
  - Add 100 μL of each AMC standard dilution to wells of the 96-well plate in triplicate.
  - Read the fluorescence to generate a standard curve of Relative Fluorescence Units (RFU)
    versus AMC concentration (μM). The slope of this curve will be used to convert reaction
    rates to molar amounts.
- Enzyme Reaction Setup:
  - To appropriate wells, add Assay Buffer.
  - Add the purified 20S immunoproteasome to a final concentration of 1-10 nM.
  - For inhibitor control wells, add ONX-0914 to a final concentration of ~200 nM and incubate for 30 minutes at 37°C before adding the substrate.
  - $\circ$  The final volume in each well before adding the substrate should be 50  $\mu$ L.
- Kinetic Measurement:
  - To determine Michaelis-Menten constants (Km, Vmax), prepare a range of Ac-PAL-AMC substrate concentrations (e.g., 0-200 μM).
  - Initiate the reaction by adding 50  $\mu$ L of 2x concentrated substrate solution to the wells containing the enzyme, bringing the final volume to 100  $\mu$ L.
  - Immediately place the plate in the fluorescence reader, pre-warmed to 37°C.
  - Measure fluorescence intensity kinetically (e.g., every minute for 30-60 minutes).
- Data Analysis:



- Calculate the initial reaction velocity (V<sub>0</sub>) by determining the slope of the linear portion of the fluorescence versus time plot (RFU/min).
- Convert V₀ from RFU/min to pmol/min using the slope from the AMC standard curve.
- Plot the velocity (pmol/min) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

## Protocol 2: Cell-Based LMP2 Activity Assay in Cell Lysates

This protocol measures LMP2 activity in total protein extracts from cells, using a specific inhibitor to distinguish immunoproteasome activity from constitutive proteasome activity.[9]

#### Methodology:

- Cell Lysate Preparation:
  - Culture cells of interest (e.g., RPMI-8226 myeloma cells or IFN-y treated HeLa cells) to the desired density.
  - Harvest cells and wash twice with cold PBS.
  - Lyse the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM DTT, with protease inhibitors not targeting the proteasome).
  - Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
  - Collect the supernatant and determine the total protein concentration using a standard method (e.g., BCA assay).
- Assay Setup:
  - In a 96-well black plate, add Assay Buffer to bring the final volume in each well to 100 μL.
  - Add 20-50 μg of total protein lysate to each well.



- Prepare two sets of wells for each lysate: one for total activity and one for non-LMP2 activity.
- To the "non-LMP2 activity" wells, add ONX-0914 to a final concentration that inhibits both LMP7 and LMP2 (e.g., 200 nM). Incubate the plate for 30 minutes at 37°C.

#### Enzymatic Reaction:

- Initiate the reaction by adding Ac-PAL-AMC substrate to all wells to a final concentration of 50-100 μM.
- Immediately begin kinetic measurement in a fluorescence plate reader at 37°C, as described in Protocol 1.

#### Data Analysis:

- Calculate the reaction rate (RFU/min) for both the total activity wells (lysate only) and the inhibitor-treated wells (lysate + ONX-0914).
- The specific LMP2 activity is the difference between the total activity and the activity remaining after inhibition.
- LMP2 Activity = Rate(Total) Rate(Inhibitor)
- Normalize the specific activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).

### **Data Presentation**

Quantitative data from these assays should be summarized for clear interpretation.

Table 1: Representative Kinetic Parameters for Proteasome Substrates. Note: These values are illustrative. Actual parameters must be determined experimentally and can vary based on assay conditions and enzyme purity.



Subunit	Substrate	Km (μM)	kcat/Km (M <sup>-1</sup> s <sup>-1</sup> )	Reference
LMP2 (β1i)	Ac-PAL-AMC	20 - 100	Not Reported	[7]
LMP7 (β5i)	Ac-ANW-AMC	5 - 25	Not Reported	[7][9]
β1с	Z-LLE-AMC	30 - 80	~1.0 x 10 <sup>4</sup>	[10][11]
β5c	Suc-LLVY-AMC	10 - 50	~1.5 x 10 <sup>5</sup>	[11]

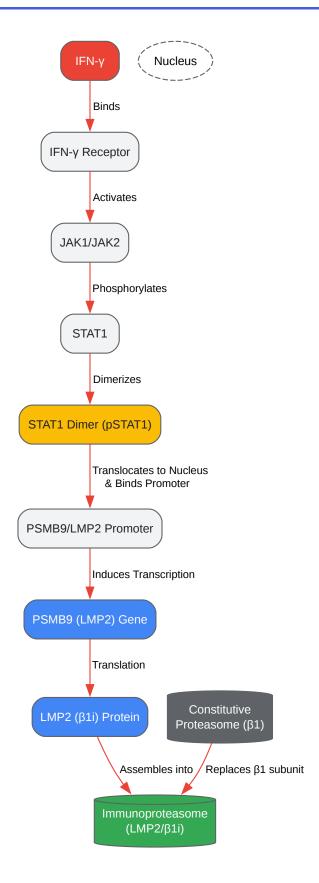
Table 2: Example IC<sub>50</sub> Values for LMP2 Inhibitors. IC<sub>50</sub> values represent the concentration of an inhibitor required to reduce enzyme activity by 50%.

Inhibitor	Target(s)	LMP2 IC50 (nM)	Assay Type	Reference
ONX-0914	LMP7, LMP2	5.7 - 110	Fluorogenic Substrate	[2][12]
KZR-504	LMP2	Selective	Not specified	[5]
ML604440	LMP2	Selective	Not specified	[12]

## **LMP2 Induction Signaling Pathway**

The expression of the LMP2 subunit (gene: PSMB9) is primarily induced by inflammatory cytokines, most notably Interferon-gamma (IFN- $\gamma$ ).





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Caption: IFN-y signaling pathway for the induction of LMP2.



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